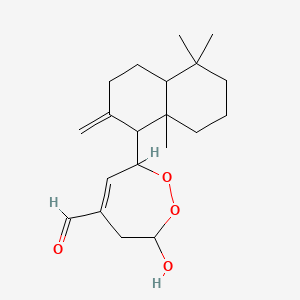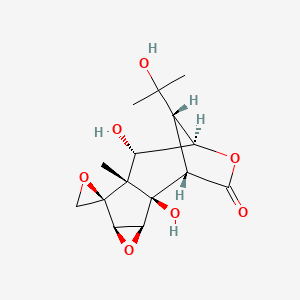
Coronarina B
Descripción general
Descripción
Synthesis Analysis
Coronarin B, along with other related compounds like coronarin A and E, has been synthesized from (+)-albicanyl acetate. The process involves Dess-Martin oxidation and Julia one-pot olefination. This method provides an efficient pathway to achieve these complex molecular structures (Miyake et al., 2008).
Molecular Structure Analysis
The molecular structure of Coronarin B and its synthesis intermediates are crucial for understanding its chemical behavior. The detailed conformational structure, including the arrangement of atoms and functional groups, plays a significant role in determining its reactivity and interaction with other molecules.
Chemical Reactions and Properties
The chemical reactions and properties of Coronarin B are influenced by its molecular structure. Its reactivity in various chemical environments, interaction with other molecules, and potential as a reactant or product in organic synthesis are areas of interest. Studies on the synthesis of related compounds provide insights into the chemical behavior of Coronarin B (Miyake et al., 2008).
Aplicaciones Científicas De Investigación
Aplicaciones Antiinflamatorias
La Coronarina B se ha identificado como un potente agente antiinflamatorio. Los estudios han demostrado su eficacia en la reducción de la inflamación al inhibir marcadores y vías inflamatorias clave. Por ejemplo, se ha observado que atenúa la lesión pulmonar aguda inducida por lipopolisacárido en modelos in vivo e in vitro {svg_1}. Esto sugiere su posible uso en el tratamiento de afecciones caracterizadas por la inflamación, como el asma, la artritis y la enfermedad inflamatoria intestinal.
Potencial Antioxidante
Las propiedades antioxidantes de la this compound son significativas en el contexto de las enfermedades relacionadas con el estrés oxidativo. La investigación indica que la this compound exhibe una acción inhibitoria sobre la producción de especies reactivas de oxígeno (ROS), lo que puede proteger las células del daño oxidativo {svg_2}. Esta aplicación es particularmente relevante en el cuidado de la piel, donde el estrés oxidativo conduce al envejecimiento prematuro, y en las enfermedades neurodegenerativas donde el estrés oxidativo es un factor contribuyente.
Mejora de la Tolerancia a la Sequía de las Plantas
Curiosamente, también se ha encontrado que la this compound mejora la tolerancia a la sequía de las plantas {svg_3}. Esta aplicación es crucial en la agricultura, particularmente en el contexto del cambio climático y la escasez de agua. Al comprender los mecanismos a través de los cuales la this compound afecta la fisiología de las plantas, podría utilizarse para desarrollar variedades de cultivos más resistentes.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Coronarin B, a natural diterpenoid isolated from the rhizomes of Hedychium coronarium , has been reported to have cytotoxic and antiplasmodial activities . It is known to inhibit lipopolysaccharide-stimulated production of pro-inflammatory cytokines in bone marrow-derived dendritic cells .
Mode of Action
It is known that coronarin b exerts its antiproliferative action via an activation of the mapk pathway, notably by a stimulation of erk/jnk phosphorylation, which subsequently leads to drug-induced inhibition of cell proliferation and activation of the intrinsic apoptotic pathway .
Biochemical Pathways
Coronarin B affects several biochemical pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may interfere with the signaling pathways that regulate cytokine production . In addition, it has been found to enhance the drought tolerance of maize plants by affecting interactions between rhizosphere fungal community and metabolites .
Pharmacokinetics
It is known that the compound has cytotoxic and antiplasmodial activities , suggesting that it is able to reach its target sites in the body
Result of Action
Coronarin B has been shown to have significant effects at the molecular and cellular levels. It inhibits the production of pro-inflammatory cytokines, which can reduce inflammation and potentially alleviate symptoms of diseases characterized by excessive inflammation . In addition, it has been found to enhance the drought tolerance of maize plants, suggesting that it may have applications in agriculture .
Action Environment
The action of Coronarin B can be influenced by environmental factors. For example, it has been shown to enhance the drought tolerance of maize plants, suggesting that its efficacy may be influenced by environmental conditions such as moisture levels
Propiedades
IUPAC Name |
7-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-hydroxy-4,7-dihydro-3H-dioxepine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-13-6-7-16-19(2,3)8-5-9-20(16,4)18(13)15-10-14(12-21)11-17(22)24-23-15/h10,12,15-18,22H,1,5-9,11H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQNGEYQJGYGFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2C3C=C(CC(OO3)O)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318146 | |
| Record name | Coronarin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119188-38-4 | |
| Record name | Coronarin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119188-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coronarin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What can you tell us about the isolation and identification of Coronarin B from its natural source?
A1: Coronarin B was isolated from the rhizomes of Hedychium coronarium, also known as white ginger lily. [] While the study doesn't specifically detail the isolation procedure for Coronarin B, it mentions that Coronarin B was among the known compounds identified. The structural determination was likely achieved through spectroscopic data analysis, including techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), comparing the obtained data with previously reported information on Coronarin B.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-N-[(E)-(1-ethyl-5-methylpyrazol-4-yl)methylideneamino]-2-methyl-3-phenylprop-2-enamide](/img/no-structure.png)
![4-[(4-Chlorophenyl)acetyl]-2-methylmorpholine](/img/structure/B1180646.png)
